molecular formula C15H14ClNO2 B7645691 3-(3-chlorophenyl)-N-(4-hydroxyphenyl)propanamide

3-(3-chlorophenyl)-N-(4-hydroxyphenyl)propanamide

Cat. No.: B7645691
M. Wt: 275.73 g/mol
InChI Key: PGZPCZWEAVKASJ-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(4-hydroxyphenyl)propanamide is an organic compound characterized by the presence of a chlorophenyl group and a hydroxyphenyl group attached to a propanamide backbone

Properties

IUPAC Name

3-(3-chlorophenyl)-N-(4-hydroxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-12-3-1-2-11(10-12)4-9-15(19)17-13-5-7-14(18)8-6-13/h1-3,5-8,10,18H,4,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZPCZWEAVKASJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(4-hydroxyphenyl)propanamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-hydroxyaniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond, resulting in the desired product. The reaction conditions often include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-(4-hydroxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in a polar aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: 3-(3-chlorophenyl)-N-(4-oxophenyl)propanamide.

    Reduction: 3-(3-chlorophenyl)-N-(4-aminophenyl)propanamide.

    Substitution: 3-(3-substituted phenyl)-N-(4-hydroxyphenyl)propanamide.

Scientific Research Applications

3-(3-chlorophenyl)-N-(4-hydroxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(4-hydroxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-N-(4-methoxyphenyl)propanamide
  • 3-(3-chlorophenyl)-N-(4-aminophenyl)propanamide
  • 3-(3-bromophenyl)-N-(4-hydroxyphenyl)propanamide

Uniqueness

3-(3-chlorophenyl)-N-(4-hydroxyphenyl)propanamide is unique due to the presence of both a hydroxy group and a chlorophenyl group, which confer distinct chemical reactivity and biological activity. The hydroxy group enhances its ability to form hydrogen bonds, while the chlorophenyl group provides a site for further functionalization through substitution reactions.

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